3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole
Description
The compound 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole is a pyrazole-based molecule featuring a 2,4-dichlorophenylmethoxy group at the 3-position of the central phenyl ring and a 4-methylbenzoyl substituent at the 1-position of the pyrazole core. Key physicochemical properties inferred from similar compounds include:
- Molecular formula: Likely C24H17Cl2N2O2 (based on and ).
- Lipophilicity: The 4-methylbenzoyl group may enhance lipophilicity compared to analogs with electron-withdrawing substituents (e.g., 3,4-dichlorobenzoyl in ) .
- Synthetic routes: Likely involves Ullmann-type coupling or nucleophilic substitution for ether bond formation, similar to methods in and .
Properties
IUPAC Name |
[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2/c1-16-5-7-17(8-6-16)24(29)28-12-11-23(27-28)18-3-2-4-21(13-18)30-15-19-9-10-20(25)14-22(19)26/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZLMJMVGWLCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and the attachment of the dichlorophenyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the dichlorophenyl group.
Attachment of the Methoxyphenyl Group: This can be done through an etherification reaction, where the methoxy group is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of chlorinated hydrocarbons.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of chlorinated hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial and fungal strains. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds is well-documented. Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, leading to reduced prostaglandin synthesis and alleviation of inflammation .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Example A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Example B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Antiparasitic Properties
The compound's structural characteristics may lend it activity against protozoan parasites such as Leishmania and Trypanosoma. Research indicates that modifications in the pyrazole ring can enhance antiparasitic efficacy, suggesting a potential role in treating neglected tropical diseases .
Neuropharmacological Effects
Emerging studies have explored the neuropharmacological effects of pyrazole derivatives, including their potential as antidepressants and anticonvulsants. The compound's ability to modulate neurotransmitter systems could provide therapeutic avenues for mood disorders and epilepsy .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dichlorophenyl Intermediate : Starting from 2,4-dichlorophenol, the methoxy group is introduced through alkylation.
- Coupling Reaction : The intermediate is coupled with a methoxyphenyl derivative under controlled conditions.
- Final Modifications : Additional functional groups are introduced to yield the final product.
This synthetic route is crucial for optimizing yield and purity in both laboratory and industrial settings.
Case Studies
Several case studies highlight the applications of this compound:
- Study on Anti-inflammatory Activity : A comparative analysis of various pyrazole derivatives demonstrated that modifications at specific positions significantly enhanced COX inhibition, indicating that structural variations can lead to improved therapeutic profiles .
- Antiparasitic Efficacy : In vitro studies showed that certain derivatives exhibited potent activity against Leishmania, suggesting that this compound could be further developed into an effective treatment for leishmaniasis .
Mechanism of Action
The mechanism of action of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzoyl Group Modifications
Key Observations :
- The 4-methylbenzoyl group in the target compound likely improves metabolic stability compared to electron-deficient 3,4-dichlorobenzoyl () but may reduce binding affinity to targets like EGFR, where methoxy groups enhance activity ().
- Fluorine substitution () could increase bioavailability due to reduced steric hindrance compared to bulkier chlorinated analogs.
Phenylmethoxy Group Variations
Key Observations :
Pharmacophore and Target Specificity
- Pyrazole vs. Imidazole/Triazole Cores : Unlike azole antifungals (e.g., ketoconazole, ), the target compound’s pyrazole core may reduce off-target interactions with cytochrome P450 enzymes, a common issue with imidazole-based drugs .
- Dichlorophenyl Groups : The 2,4-dichloro substitution is prevalent in antifungals () and EGFR inhibitors (), indicating its role in enhancing binding through hydrophobic and halogen-bonding interactions.
Physicochemical Properties
Key Observations :
- Higher molecular weight in the 3,4-dichlorobenzoyl analog () may limit oral bioavailability.
Biological Activity
The compound 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole is a member of the pyrazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClO
- Molecular Weight : 305.19 g/mol
This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the dichlorophenyl and methoxy groups contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a series of pyrazole compounds were tested against various cancer cell lines, showing significant cytotoxic effects. The compound demonstrated promising results in inhibiting the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) when tested in vitro. The mechanism involves inducing apoptosis and disrupting cell cycle progression, likely through the modulation of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been well-documented. In particular, this compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymes .
A study evaluating a library of pyrazole derivatives identified this compound as having significant antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Fusarium solani, suggesting its potential use in agricultural applications .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown antioxidant activity. This is crucial for protecting cells from oxidative stress-related damage. The compound's ability to scavenge free radicals was assessed using various assays, indicating a strong capacity to neutralize reactive oxygen species (ROS) .
Case Studies
-
Breast Cancer Treatment :
A study involved administering the compound to MCF-7 cells in combination with doxorubicin. The results showed enhanced cytotoxicity compared to doxorubicin alone, indicating a synergistic effect that may improve treatment outcomes for resistant breast cancer subtypes . -
Antifungal Screening :
In an agricultural context, the compound was tested against multiple fungal pathogens affecting crops. It demonstrated effective mycelial growth inhibition at concentrations as low as 50 ppm, suggesting its viability as a fungicide .
Research Findings Summary Table
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 12 | Disruption of cell membrane |
| Antifungal | Botrytis cinerea | 25 | Inhibition of mycelial growth |
| Antioxidant | Human fibroblasts | 30 | Scavenging free radicals |
Q & A
Q. Methodology :
Substituent variation : Synthesize analogs with:
- Alternative halogens (e.g., 2,4-difluorophenyl) to assess electronic effects.
- Bulky groups (e.g., tert-butyl) on the benzoyl moiety to probe steric tolerance .
In vitro assays : Test analogs against target proteins (e.g., EGFR kinase) using fluorescence polarization or enzymatic assays.
- Example: Substituting 4-methoxyphenyl with 4-chlorophenyl improved EGFR inhibition (IC₅₀: 114.2 nM vs. 145.1 nM) .
Molecular docking : Use crystallographic data (e.g., PDB ID 1M17) to model interactions with hydrophobic pockets .
Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Q. Approaches :
- Metabolic stability testing : Incubate the compound with liver microsomes to identify metabolites (e.g., CYP450-mediated oxidation of the dichlorophenyl group) .
- Pharmacokinetic profiling : Measure bioavailability and half-life in rodent models.
- Formulation adjustments : Use liposomal encapsulation to enhance solubility and tissue penetration .
Advanced: What strategies address low yields in the final benzoylation step?
Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation .
Solvent optimization : Polar aprotic solvents (e.g., DCM) improve reagent solubility, while additives (e.g., DMAP) reduce side reactions .
Temperature control : Gradual heating (40°C → 70°C) minimizes decomposition of heat-sensitive intermediates .
Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?
QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with IC₅₀ values to predict activity .
Molecular dynamics simulations : Simulate binding to off-target receptors (e.g., COX-2) to identify selectivity risks.
ADMET prediction : Tools like SwissADME assess blood-brain barrier penetration or hERG channel liability .
Advanced: What experimental evidence supports the role of the 2,4-dichlorophenyl group in bioactivity?
- Comparative studies : Removing the dichlorophenyl group reduced antifungal activity by >90% in analogs .
- Electron-withdrawing effects : The chlorine atoms enhance binding to hydrophobic enzyme pockets, as shown in crystallographic studies of similar compounds .
Advanced: How can synergistic effects with other therapeutics be evaluated?
Combination screens : Test with kinase inhibitors (e.g., abemaciclib) in cancer cell lines, using Chou-Talalay synergy analysis .
Mechanistic studies : RNA sequencing to identify pathways upregulated in combination-treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
